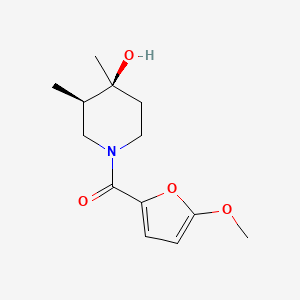

![molecular formula C15H14N4OS B5552742 N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)

N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves strategic functionalization to introduce various moieties that can influence the compound's activity and properties. For example, the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties as new anti-TB agents illustrate the complexity and creativity involved in the synthesis of such compounds (Li et al., 2020). These processes often involve multiple steps, including ring closure reactions, and are tailored to introduce specific functional groups that confer desired biological activities or chemical properties.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is crucial for their chemical behavior and interaction with biological targets. Studies such as the synthesis, crystal structure, and DFT study of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide have shown the importance of crystallographic and conformational analyses in understanding these compounds (Qin et al., 2019). These analyses provide insights into the compound's geometry, electronic structure, and potential reactivity, which are essential for predicting its interactions and functionalities.

Applications De Recherche Scientifique

Antimycobacterial Activity

Compounds bearing the imidazo[1,2-a]pyridine scaffold have been investigated for their antimycobacterial activities. For instance, novel imidazo[1,2-a]pyridine-3-carboxamides have been designed, synthesized, and evaluated against Mycobacterium tuberculosis (MTB) strains, including drug-sensitive and drug-resistant strains. Compounds with specific linkers and substituents have shown considerable activity, highlighting the potential of this class for further antimycobacterial agent development (Lv et al., 2017).

Synthesis and Chemical Modifications

Research has also focused on the synthesis and structural modification of imidazo[1,2-a]pyridine derivatives. A study reported a convenient synthesis method for novel pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, exploring the synthetic versatility and potential biological activity of these fused triazines (Zamora et al., 2004). Another study focused on systematic structure modifications to reduce metabolism mediated by aldehyde oxidase, demonstrating the importance of structural optimization in enhancing drug properties (Linton et al., 2011).

Drug Development and Therapeutic Potential

Several studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives, particularly in treating tuberculosis. New series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties have been synthesized as potent anti-TB agents, showing excellent in vitro activity against MTB H37Rv strain and multidrug-resistant clinical isolates (Li et al., 2020). These findings underscore the significance of this compound class in the development of new treatments for tuberculosis.

Propriétés

IUPAC Name |

N-(2-pyridin-2-ylsulfanylethyl)imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(12-4-5-13-16-7-9-19(13)11-12)18-8-10-21-14-3-1-2-6-17-14/h1-7,9,11H,8,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCRCLUIVRPLOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCCNC(=O)C2=CN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)

![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5552711.png)

![1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5552717.png)

![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)

![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)